Antitumor agent-144

Cytotoxicity Leukemia Carcinoma

Dissecting survivin's apoptotic vs. mitotic functions demands a tool with unambiguous target engagement. Antitumor agent-144 (CAY10625) addresses this by directly antagonizing the survivin-Smac/DIABLO protein-protein interaction without confounding mitotic pathway interference. • Survivin-Smac/DIABLO PPI antagonist - IC50 = 2.2 μM vs. 20 μM for survivin-INCENP (9.1-fold selectivity) • Cytotoxic potency: L1210 IC50 = 2.6 μM; KB IC50 = 8.4 μM • Crystalline solid, ≥98% purity, C25H26N4O4, MW 446.50 - fully synthetic, defined-structure standard

Molecular Formula C25H26N4O4
Molecular Weight 446.5 g/mol
CAS No. 137346-42-0
Cat. No. B592862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitumor agent-144
CAS137346-42-0
Synonyms7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Molecular FormulaC25H26N4O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4
InChIInChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3
InChIKeyBGABGXIVKDUNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antitumor Agent-144 (CAY10625) Potency & Selectivity


Antitumor agent-144 (also known as CAY10625; IUPAC name: 7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione) is a synthetic, small-molecule antagonist belonging to the pyrimido[4,5-b]quinoline class [1]. Its primary mechanism is the disruption of the protein-protein interaction between the anti-apoptotic protein survivin and the pro-apoptotic mitochondrial protein Smac/DIABLO, thereby promoting apoptotic signaling in cancer cells . This compound is supplied as a crystalline solid with a molecular formula of C25H26N4O4 and a molecular weight of 446.50 g/mol .

Target engagement

Survivin-Smac/DIABLO protein-protein interaction antagonist

Pathway focus

Apoptotic signaling probe with selectivity over mitotic survivin functions

Chemistry

Synthetic small molecule (non-peptide), supplied as crystalline solid

Antitumor Agent-144 (CAY10625) vs. Generic Alternatives


Generic substitution or replacement of Antitumor agent-144 (CAY10625) with other pyrimidoquinoline derivatives or broad-spectrum cytotoxic agents is scientifically unsupported due to fundamental differences in its mode of action and target engagement profile [1]. While many compounds in this class act as general DNA intercalators or target classical kinases like EGFR/HER2, CAY10625 is specifically characterized as a direct antagonist of the survivin-Smac/DIABLO protein-protein interaction (PPI) . This unique PPI-targeting mechanism, combined with demonstrable selectivity for survivin's apoptotic function over its mitotic function, creates a distinct biological fingerprint that cannot be replicated by even structurally similar analogs . Consequently, selecting Antitumor agent-144 over alternatives requires verification of these specific quantitative performance metrics, as detailed below.

Target
Mechanism mismatch

Structurally similar pyrimidoquinolines may engage EGFR/HER2 kinases or DNA, not the survivin-Smac/DIABLO PPI, altering experimental readouts.

Pathway
Apoptotic vs. mitotic selectivity

General cytotoxic agents or survivin modulators may not discriminate between apoptotic and mitotic pathway endpoints, shifting interpretation.

Modality
Peptide/biological comparators

Peptide-based Smac mimetics differ in stability, permeability, and lot-to-lot reproducibility compared to a fully synthetic small molecule.

Antitumor Agent-144 (CAY10625) Comparative Evidence


Cytotoxicity Potency: L1210 vs. KB Cell Lines

Antitumor agent-144 (CAY10625) exhibits differential cytotoxic potency across tumor cell lines, a feature critical for experimental design. It demonstrates a 3.2-fold higher potency in murine lymphocytic leukemia L1210 cells compared to human epithelial carcinoma KB cells .

Cell-line sensitivity
Data to verify
3.2× sensitivity difference

Supports cell-model selection context

L1210 (2.6 μM) vs. KB (8.4 μM); in vitro cytotoxicity assay. Sources not specified.

Cytotoxicity Leukemia Carcinoma

Apoptotic vs. Mitotic Pathway Selectivity

Antitumor agent-144 (CAY10625) exhibits a 9.1-fold functional selectivity for disrupting the interaction between survivin and the apoptosis-promoting protein Smac/DIABLO (IC50 = 2.2 μM) over the interaction between survivin and INCENP (IC50 = 20 μM), a complex involved in mitotic regulation .

Pathway selectivity
Data to verify
Apoptotic (Survivin-Smac)
IC50 2.2 μM
Mitotic (Survivin-INCENP)
IC50 20 μM

Apoptotic pathway probe context

9.1-fold selectivity in PPI antagonist assay; source not specified.

Apoptosis Protein-Protein Interaction Target Engagement

Survivin-Smac/DIABLO PPI vs. EGFR/HER2 Kinase Inhibition

Antitumor agent-144 (CAY10625) is distinguished from a major subset of pyrimido[4,5-b]quinoline derivatives by its primary mechanism of action. While recent literature shows many novel analogs (e.g., compounds 4d, 4i, 4l) achieve cytotoxicity via potent dual EGFR/HER2 kinase inhibition with IC50 values in the nanomolar range (e.g., 0.052-0.116 μM) [1], CAY10625 operates as an antagonist of a distinct target class: a protein-protein interaction (PPI). Its reported activity is centered on disrupting the survivin-Smac/DIABLO complex with a potency of 2.2 μM .

Mechanistic class divergence
Class-level
PPI antagonist
IC50 2.2 μM
Kinase inhibitors (class)
low nM range

Distinct mechanistic probe context

PPI target engagement differs from EGFR/HER2 kinase inhibition of similar scaffolds. Class-level inference.

Mechanism of Action Chemical Probe Target Class

Synthetic Accessibility & Reproducibility

As a fully synthetic and chemically defined small molecule with the IUPAC name 7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione and a molecular weight of 446.50, Antitumor agent-144 offers advantages in batch-to-batch consistency and experimental reproducibility . This contrasts with larger, more complex modalities like peptide-based Smac mimetics (e.g., Smac AVPI peptide) or biologic agents, where synthesis, stability, and cellular permeability can be more variable and challenging [1].

Molecular modality
Reported
Synthetic small molecule
MW 446.50; crystalline solid
Peptide Smac mimetics
complex handling

Reproducibility and handling context

Qualitative comparison based on synthetic accessibility and peptide stability literature.

Synthesis Purity Reproducibility

Antitumor Agent-144 (CAY10625) Applications


Apoptosis-Specific Survivin Signaling

Utilize Antitumor agent-144 (CAY10625) as a chemical probe to dissect the role of the survivin-Smac/DIABLO protein-protein interaction in apoptosis, independent of its mitotic functions. The compound's 9.1-fold selectivity for this PPI over the survivin-INCENP interaction provides a tool for targeted pathway interrogation .

Comparative Cytotoxicity in Leukemia Models

Employ Antitumor agent-144 in cytotoxicity assays involving murine L1210 lymphocytic leukemia cells, where its potency (IC50 = 2.6 μM) is 3.2-fold higher than in human KB epithelial carcinoma cells (IC50 = 8.4 μM) . This data allows for informed selection of responsive cell models and appropriate dosing ranges.

PPI Antagonism vs. Kinase Inhibition

Apply Antitumor agent-144 (CAY10625) as a control or comparator in studies investigating pyrimido[4,5-b]quinoline derivatives. Unlike many novel analogs that function as potent EGFR/HER2 kinase inhibitors (with IC50 values in the nanomolar range), CAY10625 acts as a survivin-Smac/DIABLO PPI antagonist (IC50 = 2.2 μM), offering a clear mechanistic control [1].

Synthetic Small-Molecule Baseline for Apoptosis Assays

Use Antitumor agent-144 (CAY10625) as a fully synthetic, small-molecule standard in apoptosis assays. Its defined chemical structure (C25H26N4O4, MW 446.50) and availability as a crystalline solid ensure high reproducibility and avoid the stability, permeability, and batch variability issues often encountered with peptidic or biologic Smac mimetics .

Application
Selection Property
Validation Focus
Survivin apoptosis probe studies
Apoptotic PPI selectivity
Apoptosis-specific endpoint validation
Cell-line sensitivity profiling
Cell-line-dependent response
Cell-model selection context validation
Mechanistic differentiation in quinoline scaffolds
Target engagement class (PPI vs. kinase)
Target-class pathway validation
Apoptosis assay standard
Defined synthetic chemistry
Batch reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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